molecular formula C12H14FNO2 B2882082 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one CAS No. 96449-66-0

1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one

Cat. No.: B2882082
CAS No.: 96449-66-0
M. Wt: 223.247
InChI Key: JBXKWPWEZMUSBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-fluorobenzylamine or 4-fluorobenzoyl chloride as starting materials . For instance, a synthetic method for 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine, so as to generate a benzal chloride product .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a linear formula of FC6H4CH2NH2 . The compound 4-fluorobenzoyl chloride has a molecular formula of C7H4ClFO .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-fluorobenzylamine has a molecular weight of 125.14 g/mol . 4-Fluorobenzoyl chloride has a molecular weight of 158.557 . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1-(4-Fluoro-benzyl)-4-hydroxymethyl-pyrrolidin-2-one and its derivatives are significant in the realm of synthetic organic chemistry due to their potential applications in drug development and material science. A notable application involves the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, including multidrug-resistant organisms. This synthesis demonstrates the utility of this compound in creating complex molecular structures with high yield and stereoselectivity, highlighting its value in medicinal chemistry (Lall et al., 2012).

Crystal Structure Analysis

The compound's structural features have been explored through crystallographic studies, providing insights into its molecular conformation and potential for forming hydrogen-bonded networks. For instance, the analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a closely related compound, reveals how its molecular arrangement and hydrogen bonding capabilities could inform the design of novel organic materials with specific physical properties (Mohammat et al., 2008).

Molecular Recognition and Biological Activity

The structural motif of this compound is instrumental in the design of inhibitors targeting biological molecules. For example, its incorporation into benzoic acid inhibitors of influenza neuraminidase showcases the compound's role in evolving potent antiviral agents. The pyrrolidinone ring, particularly with a hydroxymethyl side chain, effectively mimics the N-acetylamino group of the parent compound, offering new avenues for drug development (Brouillette et al., 1999).

Photophysical Properties

The photophysical properties of pyrrolidin-2-one derivatives make them interesting candidates for studying proton and charge transfer processes, which are crucial in the development of photoresponsive materials. Research into 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, a compound related to this compound, demonstrates the significant impact of such processes on fluorescence properties, with implications for designing optical sensors and switches (Brenlla et al., 2013).

Safety and Hazards

The safety data sheet for 4-fluorobenzylamine indicates that it is a combustible liquid that may be corrosive to metals and causes severe skin burns and eye damage . Similarly, 4-fluorobenzoyl chloride is also known to cause severe skin burns and eye damage .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKWPWEZMUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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